molecular formula C23H25NO4 B2370241 2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one CAS No. 869077-40-7

2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one

Cat. No. B2370241
CAS RN: 869077-40-7
M. Wt: 379.456
InChI Key: ZZERDUKIXWTYOP-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . This particular derivative has additional functional groups attached to the benzofuran core, including an ethoxyphenyl group, a hydroxy group, and a piperidylmethyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran core, with the additional functional groups attached at specific positions on the core. The exact structure would need to be confirmed through techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the hydroxy group might be involved in hydrogen bonding or could act as a nucleophile in certain reactions . The ethoxyphenyl and piperidylmethyl groups could also influence the compound’s reactivity.

Scientific Research Applications

Enzymatic Synthesis of Biobased Polyesters

Research on biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, has shown that these compounds can be polymerized with various diacid ethyl esters using enzymes. This method produces furan polyesters with desirable molecular weights and physical properties, indicating potential applications in creating sustainable and environmentally friendly materials (Yi Jiang et al., 2014).

Functional Electrolytes for Improved Cathode Performance

Additives derived from benzene and furan compounds have been investigated for their ability to enhance the cathode cycleability performance in batteries. These additives form a thin surface layer on the cathode, improving its efficiency and longevity (K. Abe et al., 2006).

Anticancer and Antiangiogenic Activities

Compounds with a benzofuran skeleton have been evaluated for their anticancer and antiangiogenic activities. Studies show that these compounds, particularly those with specific methoxy group placements, exhibit potent antiproliferative activity against cancer cells, suggesting their potential as therapeutic agents (R. Romagnoli et al., 2015).

Electrochromic Conducting Polymers

Research on electrochromic conducting polymers has explored the polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers, including furan derivatives. These polymers exhibit low redox switching potentials and high stability, indicating potential applications in electrochromic devices (G. Sotzing et al., 1996).

Renewable PET Production

Studies on the synthesis of biobased terephthalic acid precursors from furans and ethylene highlight the potential of furan compounds in creating renewable polyethylene terephthalate (PET) materials. These reactions, catalyzed by Lewis acid molecular sieves, demonstrate a sustainable route to important industrial polymers (J. Pacheco et al., 2015).

properties

IUPAC Name

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-27-20-9-5-4-8-16(20)14-21-22(26)17-10-11-19(25)18(23(17)28-21)15-24-12-6-3-7-13-24/h4-5,8-11,14,25H,2-3,6-7,12-13,15H2,1H3/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZERDUKIXWTYOP-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.